molecular formula C12H11NO4 B2779385 Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate CAS No. 65112-88-1

Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No.: B2779385
CAS No.: 65112-88-1
M. Wt: 233.223
InChI Key: UXGCSFRJKPEYBN-UHFFFAOYSA-N
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Description

Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate is a high-purity chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol [ ][ ]. This compound is a key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel bioactive molecules. A primary research application of this compound is its role as a precursor in the synthesis of 2,3-dihydroindole derivatives, which are promising agents with neuroprotective and antioxidant properties [ ]. These derivatives are investigated as novel analogs of the endogenous hormone melatonin, which plays a central role in regulating circadian rhythms and also exhibits effects on immune, cardiovascular, and reproductive systems [ ]. The structural framework provided by this compound is valuable for creating ligands that target MT1 and MT2 melatonin receptor subtypes, which are relevant for researching potential antidepressants, neuroprotective agents, and anticancer therapies [ ]. The compound is offered for Research Use Only and is not intended for diagnostic, therapeutic, or human use [ ].

Properties

IUPAC Name

ethyl 2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGCSFRJKPEYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, also known by its CAS number 132382-20-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 132382-20-8

The compound features an indole structure, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research indicates that derivatives of indole compounds exhibit significant antitumor properties. This compound has been tested in various in vitro studies:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.
  • Case Study : In a study involving human cervical cancer cells (HeLa), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : It demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial efficacy .
  • Fungal Activity : In antifungal assays, the compound was effective against Candida albicans with an MIC of 75 µg/mL.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Indole RingEssential for binding to biological targets
Oxo GroupEnhances electron-withdrawing capacity, improving reactivity
Ethyl Acetate MoietyContributes to lipophilicity, aiding membrane penetration

In Vivo Studies

Recent studies have expanded the investigation into in vivo models:

  • Tumor Xenografts : In mouse models with xenografted tumors, administration of this compound led to a significant reduction in tumor size compared to control groups .

Safety and Toxicity

Toxicological assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses:

  • Acute Toxicity : LD50 studies suggest a safe margin for dosages used in experimental settings.
  • Side Effects : Minimal side effects were reported in animal models during treatment regimens.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate exhibits significant antimicrobial properties. For instance, research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

These results suggest that modifications to the this compound structure can enhance its efficacy against specific pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines. This property makes it a candidate for further development into therapeutic agents for inflammatory diseases such as arthritis.

Case Study: Anti-inflammatory Effects
A study conducted on human fibroblast-like synoviocytes indicated that treatment with this compound resulted in a significant decrease in interleukin (IL)-6 levels by approximately 40%, showcasing its potential as an anti-inflammatory agent .

Synthesis of Indole Derivatives

This compound serves as an important intermediate in the synthesis of various indole derivatives. These derivatives are crucial in the development of pharmaceuticals due to their diverse biological activities.

Table 2: Synthesis Routes for Indole Derivatives

Synthetic RouteYield (%)Reference
Route A: Condensation with Amine85
Route B: Cyclization with Ketones90
Route C: Electrophilic Aromatic Substitution75

The high yields reported in these synthesis routes highlight the compound's utility in organic synthesis.

Material Science

In material science, this compound has been explored for its potential use in developing organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for incorporation into polymer matrices to enhance light emission efficiency.

Case Study: OLED Development
Research on OLEDs incorporating this compound showed an increase in luminescent efficiency by 30% compared to traditional materials used in OLEDs. This advancement suggests a promising avenue for future applications in display technology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of oxindole derivatives are heavily influenced by substituents at the 2- and 3-positions. Below is a comparative analysis of key analogs:

Physicochemical Properties

Table 2: Physical Properties of Selected Oxindole Esters
Compound Name Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Reference
2-Oxo-2,3-dihydro-1H-indol-3-yl pentanoate (3a) 71–73 C₁₃H₁₃NO₃ 231.25
2-Oxo-2,3-dihydro-1H-indol-3-yl benzoate (3c) 136–138 C₁₅H₁₁NO₃ 253.25
Methyl (2-oxo-2,3-dihydro-1H-indol-3-yl)acetate N/A C₁₁H₁₁NO₃ 205.21

The ethyl ester derivative (target compound) is expected to have a lower melting point than methyl analogs due to increased alkyl chain flexibility, though experimental data are pending.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, and how can reaction conditions be optimized?

  • The compound is typically synthesized via aldol-type condensation of ethyl diazoacetate with isatin under controlled conditions. A base (e.g., triethylamine) is used to deprotonate intermediates, and heating in ethanolic HCl facilitates cyclization . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF) and Lewis acid selection (e.g., BF₃·Et₂O) to stabilize reactive intermediates and improve yields .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Column chromatography with silica gel and ethyl acetate/hexane eluents is standard for removing unreacted starting materials and byproducts. Recrystallization from ethanol or methanol can further enhance purity, particularly for removing polar impurities .

Q. How can researchers screen the compound for preliminary biological activity?

  • Use in vitro assays such as antimicrobial disk diffusion (against E. coli or S. aureus) or MTT assays for cytotoxicity (e.g., against HeLa cells). Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin for anticancer activity) are critical for validating results .

Advanced Research Questions

Q. What mechanistic insights explain the product distribution in Lewis acid-mediated decompositions of this compound?

  • The reaction proceeds via cationic intermediates when strong Lewis acids (e.g., AlCl₃) are used, favoring electrophilic aromatic substitution. In contrast, weaker acids (e.g., ZnCl₂) promote non-cationic pathways, leading to dimerization or rearrangements. Solvent nucleophilicity (e.g., acetonitrile vs. toluene) further modulates selectivity .

Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in derivatives of this compound?

  • Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) provides high-resolution data. SHELXL refines hydrogen atom positions using riding models and anisotropic displacement parameters for non-H atoms. Twin refinement is essential for resolving disorders in the indole ring .

Q. What pharmacological mechanisms underlie its interaction with 5-HT receptors, and how can binding affinity be quantified?

  • Radioligand displacement assays (e.g., using [³H]-LSD for 5-HT₂A) measure IC₅₀ values. Molecular docking (e.g., AutoDock Vina) predicts key interactions between the oxoacetate moiety and receptor residues (e.g., Ser159 and Asp155). Functional assays (e.g., calcium flux in HEK293 cells) validate agonism/antagonism .

Q. What challenges arise in scaling up the synthesis of substituted indole derivatives from this compound?

  • Scaling reactions often face issues with exothermic decomposition of diazo intermediates. Mitigation strategies include slow addition of reagents at –20°C and using flow reactors for improved heat dissipation. Impurity profiling via HPLC-MS is critical for batch consistency .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Cross-validate assays using orthogonal methods (e.g., compare MTT with clonogenic survival assays for cytotoxicity). Control for batch-to-batch variability in compound purity (≥95% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%). Meta-analyses of IC₅₀ values across cell lines (e.g., HT-29 vs. MCF-7) can identify structure-activity trends .

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